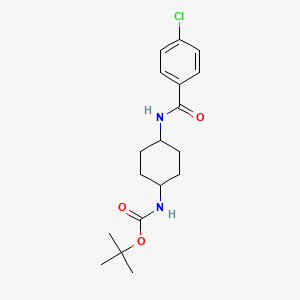

tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(4-chlorobenzamido)cyclohexylcarbamate** is a synthetic organic compound that features a cyclohexylcarbamate core with a tert-butyl group and a 4-chlorobenzamido substituent

Properties

IUPAC Name |

tert-butyl N-[4-[(4-chlorobenzoyl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-15-10-8-14(9-11-15)20-16(22)12-4-6-13(19)7-5-12/h4-7,14-15H,8-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLNMGKEJUNYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate typically involves the following steps:

Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

Introduction of the 4-chlorobenzamido group: This step involves the acylation of the cyclohexylcarbamate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the benzamido group.

Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the benzene ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticoagulant Development

One of the primary applications of tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate is in the synthesis of novel anticoagulants. It serves as a precursor in the development of drugs that inhibit coagulation factor Xa, which is crucial for blood clotting processes. For instance, it is involved in the synthesis pathway of Edoxaban, a direct factor Xa inhibitor used clinically for preventing thromboembolic events .

1.2 Structure-Activity Relationship Studies

The compound's structural features allow researchers to conduct structure-activity relationship (SAR) studies. By modifying the tert-butyl group or the chlorobenzamido moiety, scientists can explore how these changes affect biological activity, potency, and selectivity against target enzymes or receptors .

Organic Synthesis

2.1 Synthetic Methodologies

tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate can be synthesized using various methodologies that highlight its versatility as a building block in organic chemistry. For example, methods involving the coupling of amines with carbamates have been developed to enhance yield and purity, making it an attractive option for synthetic chemists .

2.2 Reaction Conditions Optimization

Recent studies have focused on optimizing reaction conditions for synthesizing this compound to improve efficiency and reduce waste. Techniques such as high-performance liquid chromatography (HPLC) have been employed to monitor purity and yield during synthesis, demonstrating its relevance in industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (1R,4R)-4-(4-methylbenzamido)cyclohexylcarbamate**

- tert-Butyl (1R,4R)-4-(4-fluorobenzamido)cyclohexylcarbamate**

Uniqueness

The presence of the 4-chlorobenzamido group in tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

Biological Activity

Introduction

tert-Butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molar Mass : 293.79 g/mol

The structure features a tert-butyl group, a cyclohexyl ring, and a chlorobenzamide moiety, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that tert-butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. The presence of the chlorobenzamide group is believed to enhance its efficacy by modulating specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate can be attributed to its structural components:

- Tert-butyl Group : This moiety is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.

- Chlorobenzamide Moiety : The chlorinated aromatic ring contributes to the compound's ability to interact with biological targets effectively.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value of approximately 5 µM. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of tert-butyl (1R*,4R*)-4-(4-chlorobenzamido)cyclohexylcarbamate resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups. The mechanism appears to involve inhibition of NF-kB signaling pathways .

Case Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 12 mm to 18 mm on agar plates, indicating effective antimicrobial properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molar Mass | 293.79 g/mol |

| IC (Anticancer) | ~5 µM |

| Anti-inflammatory Effect | Significant reduction in paw swelling |

| Antimicrobial Activity | Inhibition zones: 12 mm - 18 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.